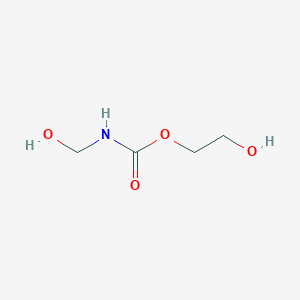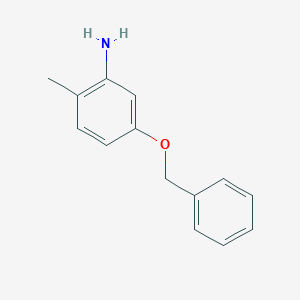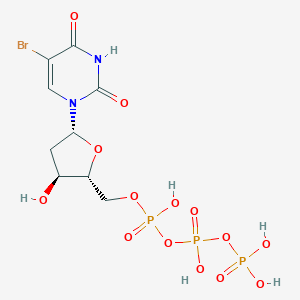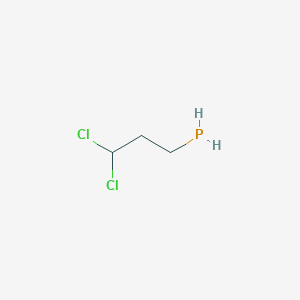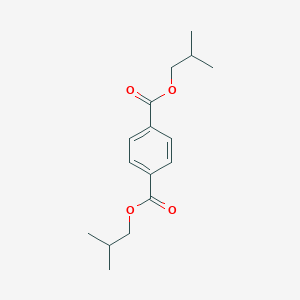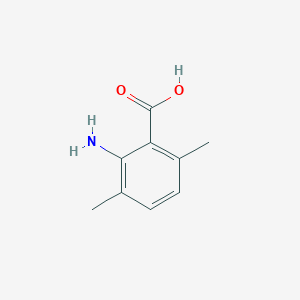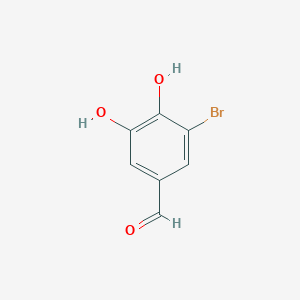
Tyrosylphenylalanine
Vue d'ensemble
Description
Tyrosylphenylalanine (Tyr-Phe), also known as Phe-Tyr, is an amino acid derivative that is used in a variety of scientific research applications. It is a dipeptide, which is a two-amino acid chain, composed of tyrosine and phenylalanine. Tyr-Phe is a versatile molecule that has been used in numerous studies to study the structure and function of proteins, as well as to investigate the role of various biochemical processes in various diseases.
Applications De Recherche Scientifique
Cell-Free Protein Synthesis
Tyrosylphenylalanine plays a crucial role in cell-free protein synthesis. The inherent promiscuity of bacterial translation is demonstrated by mass spectrometric quantification of the translational incorporation of ring-substituted phenylalanines and tyrosines bearing fluoro-, hydroxyl-, methyl-, chloro- and nitro-groups in an E. coli-derived cell-free system .
Neurotransmitter Synthesis
Tyrosylphenylalanine serves as a precursor for the monoamine neurotransmitters, such as dopamine, norepinephrine, and epinephrine . The rates of synthesis and release of these transmitters are sensitive to local substrate concentrations, particularly in the ranges normally found in vivo .
Protein Synthesis
Tyrosylphenylalanine is involved in protein synthesis. Elevating brain Tyrosine concentrations stimulates catecholamine production, an effect exclusive to actively firing neurons .
Pharmaceutical Applications
Some non-canonical amino acids display quite diverse physiological and pharmaceutical activity . Hydroxylated derivatives are found to be the most abundant modified amino acids bound to proteins that are commonly detected in pathological tissues .
Pathological Conditions
Misincorporation of Tyrosylphenylalanine has been associated with a wide variety of pathological conditions such as aging, atherosclerosis, cataractogenesis, myocardial ischemia and reperfusion, and neurodegenerative disorders such as Parkinson’s diseases .
Biomedical Applications
The self-assembly processes of amino acids, including Tyrosylphenylalanine, point to a field that demands further research on biomedical applications .
Mécanisme D'action
Target of Action
Tyrosylphenylalanine, a compound derived from the aromatic amino acids tyrosine and phenylalanine, primarily targets enzymes involved in protein synthesis and metabolism . These enzymes include phenylalanine hydroxylase, which converts phenylalanine into tyrosine , and aminoacyl-tRNA synthetases, which play a crucial role in protein synthesis .
Mode of Action
Tyrosylphenylalanine interacts with its targets by serving as a substrate. For instance, in the case of phenylalanine hydroxylase, tyrosylphenylalanine is hydroxylated to form tyrosine . This interaction results in changes in the metabolic pathways, leading to the production of various secondary metabolites .
Biochemical Pathways
Tyrosylphenylalanine is involved in several biochemical pathways. It is part of the shikimate pathway and the tryptophan pathway, which are responsible for the biosynthesis of aromatic amino acids . These pathways lead to the production of a variety of secondary metabolites, including pigment compounds, plant hormones, and biological polymers . Additionally, tyrosylphenylalanine is also involved in the phenylpropanoid pathway in plants .
Pharmacokinetics
It is known that tyrosine, a product of tyrosylphenylalanine metabolism, can be degraded to fumarate (a glucogenic compound) and acetoacetate (a ketone body) . More research is needed to fully understand the pharmacokinetics of tyrosylphenylalanine.
Result of Action
The action of tyrosylphenylalanine leads to the production of various secondary metabolites, which have integral roles in the health of both plants and animals . For instance, metabolites derived from the aromatic amino acid pathways mediate the transmission of nervous signals and quench reactive oxygen species in the brain .
Action Environment
The action, efficacy, and stability of tyrosylphenylalanine can be influenced by various environmental factors. For example, the concentration of extracellular tyrosine and phenylalanine can affect the intracellular partitioning of tyrosine, which in turn influences the metabolic routing of tyrosine in the cell . Furthermore, the action of tyrosylphenylalanine can also be affected by the spatially separated microenvironments of the plastid and cytosolic compartments .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-15(10-13-6-8-14(21)9-7-13)17(22)20-16(18(23)24)11-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWAPUBOXJWXMS-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosylphenylalanine | |
CAS RN |
17355-11-2 | |
| Record name | L-Tyrosyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17355-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tyrosylphenylalanine interact with cytochrome C, and what are the downstream effects?
A1: Tyrosylphenylalanine exhibits a specific reduction capability on cytochrome C, a crucial protein involved in the electron transport chain within mitochondria []. This reduction process is dependent on both the pH of the solution and the concentration of tyrosylphenylalanine. The researchers observed a 50% reduction of cytochrome C at a 10-2 M concentration of tyrosylphenylalanine []. While the exact mechanism requires further investigation, this interaction suggests a potential role for tyrosylphenylalanine in influencing mitochondrial energy production.
Q2: What makes the structure of tyrosylphenylalanine unique in its ability to reduce cytochrome C?
A2: The research highlights the importance of both the phenyl group and the specific arrangement of amino acids in tyrosylphenylalanine for its cytochrome C reduction activity []. When phenylalanine and tyrosine were tested individually, or when their order was reversed (forming phenylalanyltyrosine), the reduction effect was minimal. Similarly, substituting phenylalanine with other amino acids like lysine or arginine in the dipeptide sequence also abolished the reduction effect. These findings strongly suggest that the phenyl group in phenylalanine and the specific dipeptide sequence are essential structural features for the observed cytochrome C reduction by tyrosylphenylalanine.
Q3: Has tyrosylphenylalanine been detected in real-world water samples?
A3: While tyrosylphenylalanine itself has not been directly observed in drinking water, a related finding reveals the presence of iodinated tyrosyl dipeptides, specifically 3-I-/3,5-di-I-Tyr-Ala and 3-I-/3,5-di-I-Tyr-Gly, in treated drinking water, but not in the corresponding raw water sources []. This suggests that tyrosyl dipeptides, potentially originating from tyrosine-containing biomolecules in the raw water, can undergo halogenation during disinfection processes, leading to the formation of these iodinated byproducts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



